molecular formula C8H9NO4 B2593564 2-[(Furan-2-carbonyl)-amino]-propionic acid CAS No. 1001616-79-0

2-[(Furan-2-carbonyl)-amino]-propionic acid

Cat. No.: B2593564
CAS No.: 1001616-79-0
M. Wt: 183.163
InChI Key: VNYWJRJEGHPIQW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound this compound exists under multiple systematic nomenclature systems and possesses several recognized synonyms in chemical literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 2-[(furan-2-carbonyl)amino]propanoic acid. The compound is also recognized under the Chemical Abstracts Service registry number 1001616-79-0, providing a unique identifier for database searches and chemical procurement.

The systematic nomenclature reveals several alternative names that reflect different aspects of the molecular structure. The compound is frequently referred to as N-(2-furoyl)alanine, emphasizing its relationship to the natural amino acid alanine with a 2-furoyl substituent on the amino group. Additional systematic names include 2-(furan-2-carboxamido)propanoic acid and 2-[(furan-2-yl)formamido]propanoic acid, both of which highlight the amide linkage between the furan ring system and the amino acid backbone.

The racemic form of this compound is specifically designated as (RS)-2-[(Furan-2-carbonyl)amino]propionic acid, indicating the presence of both R and S enantiomers in equal proportions. The individual enantiomers are distinguished by their stereochemical descriptors, with the S-enantiomer being named (2S)-2-[(furan-2-yl)formamido]propanoic acid. This stereochemical distinction becomes particularly important when considering the compound's potential biological activities and crystal packing arrangements.

Molecular Formula and Structural Configuration

The molecular formula of this compound is established as C₈H₉NO₄, with a precisely calculated molecular weight of 183.16 grams per mole. This molecular composition reflects the integration of a five-membered furan heterocycle with a three-carbon amino acid backbone, connected through an amide linkage that introduces both structural rigidity and conformational constraints.

The structural configuration of this compound exhibits several distinctive features that influence its chemical and physical properties. The furan ring system contributes significant aromatic character to the molecule, with the oxygen heteroatom positioned at the 1-position of the five-membered ring. The carbonyl group attached at the 2-position of the furan ring serves as the connecting point to the amino acid moiety through amide bond formation. This arrangement creates a conjugated system that extends from the furan ring through the carbonyl group, potentially influencing the electronic distribution throughout the molecule.

The amino acid portion maintains the characteristic structure of alanine, with a methyl group substituent on the α-carbon adjacent to the carboxylic acid functionality. The stereogenic center at the α-carbon position allows for the existence of two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority system. The presence of this chiral center introduces stereochemical complexity that affects both the compound's crystallization behavior and potential biological interactions.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Chemical Abstracts Service Number 1001616-79-0
PubChem Compound Identifier 2827446 (racemic)
PubChem Compound Identifier 792932 (S-enantiomer)
Simplified Molecular Input Line Entry System OC(=O)C(NC(=O)c1occc1)C

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound has provided detailed insights into its solid-state structure and conformational preferences. The racemic compound crystallizes in the triclinic crystal system with space group P-1, indicating a relatively low-symmetry packing arrangement. The unit cell parameters have been precisely determined through X-ray diffraction studies, revealing specific dimensional constraints that govern the crystal structure.

The unit cell dimensions exhibit the following characteristics: a = 8.424 ± 0.0011 Å, b = 10.1388 ± 0.0013 Å, and c = 10.822 ± 0.0014 Å, with corresponding angles of α = 104.146 ± 0.002°, β = 94.137 ± 0.002°, and γ = 106.413 ± 0.002°. These parameters result in a calculated unit cell volume of 849.78 ± 0.19 ų, accommodating the molecular packing arrangement under standard crystallographic conditions at a temperature of 173 ± 2 K.

The crystal structure refinement has achieved high precision, with residual factors indicating excellent agreement between observed and calculated structure factors. The residual factor for significantly intense reflections reaches 0.043, while the weighted residual factors for all reflections included in the refinement achieve 0.1321. The goodness-of-fit parameter of 1.079 confirms the reliability of the structural model and the quality of the crystallographic data.

Conformational analysis reveals that the molecule adopts a specific three-dimensional arrangement in the crystal lattice that maximizes intermolecular interactions while minimizing steric conflicts. The furan ring maintains planarity, which is characteristic of aromatic five-membered heterocycles, while the amide linkage exhibits typical peptide bond geometry. The carboxylic acid functionality participates in hydrogen bonding networks that stabilize the crystal structure and influence the overall packing efficiency.

Table 2: Crystallographic Parameters for this compound

Parameter Value Uncertainty
Crystal System Triclinic -
Space Group P-1 -
Unit Cell a 8.424 Å ± 0.0011 Å
Unit Cell b 10.1388 Å ± 0.0013 Å
Unit Cell c 10.822 Å ± 0.0014 Å
Unit Cell α 104.146° ± 0.002°
Unit Cell β 94.137° ± 0.002°
Unit Cell γ 106.413° ± 0.002°
Unit Cell Volume 849.78 ų ± 0.19 ų
Measurement Temperature 173 K ± 2 K
Residual Factor (intense reflections) 0.043 -
Weighted Residual Factor (all reflections) 0.1321 -
Goodness-of-Fit 1.079 -

Comparative Structural Analysis with β-Alanine Derivatives

The structural comparison between this compound and its β-alanine analogue, 3-(2-furoylamino)propanoic acid, reveals significant differences in molecular architecture and conformational behavior. The β-alanine derivative, with the molecular formula C₈H₉NO₄ and identical molecular weight of 183.16 g/mol, differs fundamentally in the position of the amino group relative to the carboxylic acid functionality.

In the α-amino acid structure of this compound, the amino group is positioned on the carbon atom directly adjacent to the carboxylic acid group, creating a chiral center and enabling the formation of two distinct enantiomers. This arrangement places the furan-2-carbonyl substituent in close proximity to the carboxylic acid functionality, potentially enabling intramolecular interactions that influence conformational preferences and crystal packing behavior.

Conversely, the β-alanine derivative 3-(2-furoylamino)propanoic acid lacks a chiral center due to the positioning of the amino group on the β-carbon, two positions away from the carboxylic acid group. This structural difference eliminates stereochemical complexity while providing greater conformational flexibility in the aliphatic chain connecting the furan-2-carbonyl moiety to the carboxylic acid functionality.

The differences in molecular architecture significantly impact the hydrogen bonding patterns and crystal packing arrangements of these compounds. The α-amino acid derivative can form more compact crystal structures due to the proximity of functional groups, while the β-alanine analogue may exhibit different solubility characteristics and intermolecular interaction patterns due to the extended aliphatic chain.

Table 3: Structural Comparison Between α-Alanine and β-Alanine Furan Derivatives

Property This compound 3-(2-Furoylamino)propanoic acid
Amino Acid Type α-Alanine derivative β-Alanine derivative
Molecular Formula C₈H₉NO₄ C₈H₉NO₄
Molecular Weight 183.16 g/mol 183.16 g/mol
Chiral Centers 1 (α-carbon) 0
Stereoisomers 2 (R and S) 1
Chemical Abstracts Service Number 1001616-79-0 5652-37-9
PubChem Compound Identifier 2827446 762504
Conformational Flexibility Limited (α-substitution) Enhanced (β-substitution)

The biological implications of these structural differences extend to potential receptor interactions and enzymatic processing. Natural amino acid derivatives typically follow α-amino acid patterns for incorporation into peptide sequences, suggesting that this compound may be more readily recognized by biological systems compared to its β-alanine counterpart. However, the β-alanine derivative may offer unique advantages in terms of metabolic stability and resistance to proteolytic degradation due to its non-natural amino acid spacing.

Properties

IUPAC Name

2-(furan-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJRJEGHPIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-carbonyl)-amino]-propionic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid under specific conditions. One common method is the condensation reaction between furan-2-carboxylic acid and alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, biocatalytic methods using engineered enzymes to catalyze the formation of the amide bond may be explored for greener and more sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under oxidative conditions.

    Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.

    Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-carbinol.

    Substitution: Various substituted amides or thioamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 2-[(Furan-2-carbonyl)-amino]-propionic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.

Biology

Biologically, this compound can act as a precursor for bioactive molecules. Its structural motifs are often found in pharmaceuticals and natural products, making it valuable for drug discovery. The compound's ability to interact with enzymes or receptors may modulate their activity, potentially leading to therapeutic applications.

Medicine

In the medical field, derivatives of this compound have shown promise for therapeutic properties , including:

  • Anti-inflammatory effects
  • Antimicrobial activity
  • Potential anticancer properties

Ongoing research aims to explore its efficacy as a lead compound for new drug candidates.

Industry

Industrially, this compound can be utilized in the production of advanced materials such as polymers and resins. Its capacity for various chemical modifications makes it versatile in material science applications.

Case Study 1: Antimicrobial Activity

A study highlighted that derivatives of propionic acids exhibited significant antimicrobial effects against various pathogens. The presence of the furan moiety was noted to enhance solubility and bioavailability, improving efficacy in inhibiting bacterial growth.

Case Study 2: Enzyme Activity Modulation

Research comparing different furan-containing compounds demonstrated that this compound showed varying degrees of activation and inhibition on tyrosinase activity. Modifications on the phenyl ring significantly affected binding affinity to the enzyme's active site.

Table 1: Comparison of Biological Activities

CompoundAntimicrobial ActivityTyrosinase InhibitionOther Notable Activities
This compoundModerateModeratePotential anti-cancer
3-(4-Methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acidHighLowNone
3-(4-Chloro-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acidLowHighAnti-inflammatory

Table 2: Enzyme Activity Assays

CompoundEnzyme TypeIC50 (µM)Activation/Inhibition
This compoundTyrosinase25Inhibitory
Compound A (similar structure)Tyrosinase10Activating
Compound B (similar structure)Tyrosinase30Inhibitory

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Key Structural Differences
2-[(Furan-2-carbonyl)-amino]-propionic acid C₈H₉NO₄ Furan-2-carbonylamide Reference compound
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid C₁₄H₁₃NO₃S Thiophene-2-carbonylamide + phenyl group Thiophene (S-containing) vs. furan; added phenyl
3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid C₁₆H₁₇NO₅ Furan-2-carbonylamide + 4-ethoxy-phenyl Ethoxy-phenyl substitution at β-carbon
2-Butyryl amino propionic acid C₇H₁₃NO₃ Butyryl group (C₃H₇CO-) Aliphatic acyl group vs. aromatic furan
2-(2-Anilino-5-thiazolyl)propionic acid C₁₁H₁₁N₂O₂S Thiazole ring + anilino group Thiazole heterocycle vs. furan

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) pKa (Carboxylic Acid) Solubility (Water) Retention Behavior (HPLC)
This compound 0.45 ~3.5–4.0 Moderate (polar groups) Not reported
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid 1.98 ~3.2 Low (hydrophobic phenyl) Higher retention (S-π interactions)
2-(2,4,5-Trichlorophenoxy)propionic acid 3.10 ~3.5 Very low k’ = 11.74 (highly hydrophobic)
2-Butyryl amino propionic acid 0.89 ~4.1 Moderate Lower polarity vs. furan analog

Key Observations :

  • Thiophene derivatives exhibit stronger S-π interactions.
  • Hydrophobicity: Chlorinated phenoxypropionic acids (e.g., 2-(2,4,5-trichlorophenoxy)propionic acid) show significantly higher logP values due to halogen substituents.
  • Acidity : All compounds have carboxylic acid pKa values near ~3.5, but electron-withdrawing groups (e.g., thiophene) slightly lower pKa.

Key Observations :

  • Thiazole and benzotriazole derivatives exhibit enhanced antimicrobial activity due to heterocyclic motifs interacting with microbial enzymes.
  • The furan moiety in the target compound may support metal coordination, relevant to catalytic or therapeutic applications.

Biological Activity

2-[(Furan-2-carbonyl)-amino]-propionic acid, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring linked to an amino acid backbone. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula: C_7H_7N_1O_3
Molecular Weight: 155.14 g/mol
IUPAC Name: 2-amino-3-(furan-2-carbonyl)propanoic acid

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage. Studies have shown that derivatives of furan can enhance the body's antioxidant defense mechanisms, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. It has been suggested that this compound can inhibit pro-inflammatory cytokines and enzymes, thereby mitigating inflammation in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies demonstrate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The furan moiety in the compound is believed to play a critical role in scavenging free radicals, thus protecting cells from oxidative damage.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
  • Cell Membrane Disruption: Its amphiphilic nature allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

Study on Antioxidant Efficacy

A study published in Molecules evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Clinical Trial on Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of furan-based compounds, patients with rheumatoid arthritis showed marked improvement in symptoms after administration of this compound over a six-week period. The trial concluded that the compound significantly reduced pain and swelling compared to placebo .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AntimicrobialCell membrane disruption

Q & A

Q. What are the recommended synthetic routes for 2-[(Furan-2-carbonyl)-amino]-propionic acid, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthesis : Use a coupling reaction between furan-2-carboxylic acid and L-alanine derivatives. Activate the carboxylic acid group of furan-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF. Monitor reaction progress via TLC or HPLC.
  • Optimization : Vary temperature (e.g., 0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.2). Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (>95%) and melting point analysis .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer :

  • Spectroscopy :
  • NMR : Assign peaks for the furan ring (δ 7.5–8.0 ppm for aromatic protons) and propionic acid backbone (δ 1.3–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH-NH).
  • IR : Confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and carboxylic acid group (broad O-H stretch at ~2500–3300 cm⁻¹).
    • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Compare retention time with a reference standard .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond.
  • Decomposition Risks : Avoid exposure to oxidizing agents (e.g., peroxides), which may degrade the furan ring. Monitor for color changes (yellowing indicates instability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer :

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Simulate IR and NMR spectra for comparison with experimental data.

  • Software : Gaussian or ORCA. Validate results against crystallographic data (if available) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer :

  • Data Validation :
  • Cross-reference NMR/IR with X-ray crystallography (if single crystals are obtainable).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
    • Contradiction Analysis : If experimental IR peaks conflict with DFT predictions, re-examine solvent effects or crystal packing forces .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer :

  • Derivatization : Modify the furan ring (e.g., halogenation at C5) or substitute the propionic acid with bulkier residues (e.g., phenylalanine).
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Corrogate activity with calculated logP and polar surface area .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Use fume hoods for weighing and synthesis. Monitor airborne concentrations via HEPA-filtered vacuum systems.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(Furan-2-carbonyl)-amino]-propionic acid
Reactant of Route 2
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